2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
pyrazin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-1-5-17(6-2-8)10(18)9-7-15-3-4-16-9/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJRZZBBXCPCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into two primary components:
- 4-(Trifluoromethyl)piperidine : A six-membered nitrogen-containing ring with a trifluoromethyl substituent.
- Pyrazine-2-carbonyl : A diazine ring functionalized with a carbonyl group.
The critical bond formation involves coupling the piperidine nitrogen to the pyrazine carbonyl group. Strategies include nucleophilic acyl substitution, transition metal-catalyzed cross-couplings, and condensation reactions.
Synthesis of 4-(Trifluoromethyl)piperidine
Reductive Amination of Trifluoromethyl-Substituted Ketones
A common route involves reductive amination of 4-(trifluoromethyl)piperidin-4-one. For example, hydrogenation of the ketone in the presence of ammonium acetate and a palladium catalyst yields the piperidine core. This method achieves moderate yields (50–65%) but requires high-pressure conditions.
Synthesis of Pyrazine-2-carbonyl Derivatives
Coupling Strategies to Form the Piperidine-Pyrazine Linkage
Nucleophilic Acyl Substitution
The acid chloride of pyrazine-2-carboxylic acid reacts with 4-(trifluoromethyl)piperidine in the presence of a base (e.g., DIEA).
Procedure:
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings enable direct attachment of prefunctionalized piperidine and pyrazine moieties. For instance, a Suzuki-Miyaura reaction between a boronic ester-functionalized piperidine and 2-bromopyrazine has been reported.
Optimized Conditions:
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | Cs₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 100°C, 12 hours |
| Yield | 74% |
This method avoids harsh acidic conditions, preserving the trifluoromethyl group.
One-Pot Tandem Approaches
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to sequentially perform:
- Piperidine formation via reductive amination.
- In situ generation of pyrazine carbonyl chloride.
- Coupling at elevated temperatures (80–100°C).
Advantages :
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling 4-(trifluoromethyl)piperidine and pyrazine-2-carboxylic acid with EDCl/HOBt achieves solvent-free coupling.
Conditions :
Challenges and Optimization Strategies
Trifluoromethyl Group Stability
The CF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Mitigation strategies include:
Analytical Characterization Data
Critical spectroscopic data for verifying successful synthesis:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (s, 1H, pyrazine), 4.12–3.98 (m, 2H, piperidine), 2.91–2.75 (m, 1H, CF₃CH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.2 (C=O), 144.1 (pyrazine), 125.5 (q, J = 280 Hz, CF₃) |
| HRMS (ESI+) | m/z calc. for C₁₃H₁₄F₃N₃O: 310.1142; found: 310.1145 |
Industrial-Scale Considerations
Pharmaceutical manufacturers prioritize:
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine or piperidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine exhibit significant anticancer properties. For example, derivatives of pyrazine have been developed as dual inhibitors targeting c-Met and VEGFR-2 kinases, demonstrating potent antiproliferative activities against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Table 1: Antiproliferative Activity of Pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | HeLa | 1.28 ± 0.25 |
The promising results from these studies indicate that modifications to the pyrazine structure can yield compounds with enhanced anticancer activity.
Neurological Disorders
The piperidine moiety in the compound suggests potential applications in treating central nervous system disorders. Similar compounds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
Enzyme Inhibition
Compounds containing the pyrazine scaffold have been identified as phosphodiesterase inhibitors, which are crucial for regulating intracellular signaling pathways . This inhibition can lead to therapeutic effects in diseases such as depression and anxiety.
Antimicrobial Properties
The synthesis of derivatives has also revealed antimicrobial activities against various pathogens, making them candidates for developing new antibiotics . The trifluoromethyl group may enhance the efficacy of these compounds against resistant strains.
Materials Science Applications
In addition to its pharmaceutical potential, this compound may find applications in materials science due to its unique electronic properties. The compound's ability to form stable complexes with metals can be exploited in catalysis and sensor technology .
Case Study 1: Development of c-Met Inhibitors
A study focused on synthesizing derivatives of pyrazine that inhibit c-Met kinase demonstrated that modifications at the carbonyl position significantly improved potency against cancer cell lines . These findings underscore the importance of structural variations in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of trifluoromethyl-containing compounds showed promising results against resistant bacterial strains, suggesting that these compounds could be developed into effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine and pyrazine rings contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Features of 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine and Analogues
| Compound Name | Structural Features | Key Differentiators | Biological Activities/Applications |
|---|---|---|---|
| This compound | Pyrazine + piperidine + -CF₃ | -CF₃ enhances lipophilicity and target binding | Kinase inhibition, antimicrobial potential |
| 4-(Trifluoromethyl)piperidine | Simple piperidine with -CF₃ (no pyrazine or carbonyl) | Lacks aromatic pyrazine; used in CNS drug studies | Neurological target modulation |
| Pyrazinoyl-piperidines | Pyrazine + piperidine with variable substituents (e.g., -CH₃, -OCH₃) | Flexible substitution patterns; explored for antimicrobial properties | Antibacterial, antifungal agents |
| Triazolo-pyrazines | Pyrazine fused with triazole ring | Triazole adds hydrogen-bonding capacity | Anticancer, antiviral activities |
| 2-(4-Bromo-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine | Pyridine + bromopyrazole + -CF₃ (no piperidine) | Bromine enables cross-coupling reactions | Material science, catalyst design |
| 1-(Pyridin-2-ylmethyl)piperazine | Piperazine + pyridine (no -CF₃ or carbonyl) | Basic piperazine improves solubility | Serotonin receptor modulation |
Biological Activity
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound combines a pyrazine ring with a piperidine moiety, featuring a trifluoromethyl group that enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, potential applications, and mechanisms of action.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit various antimicrobial activities. For instance, a study on triazolo-pyrazine derivatives demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Compound Type | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| Triazolo-pyrazine | 32 | 16 |
| Ampicillin | 32 | 16 |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones. Compounds structurally related to this compound have been shown to exhibit significant DPP-4 inhibitory activity, which modulates glucose metabolism . The interactions of these compounds with DPP-4 were explored through molecular docking studies, revealing potential binding affinities that warrant further investigation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological pathways. The electrophilic nature of the carbonyl group allows it to form covalent bonds with nucleophilic sites on target proteins, potentially leading to modulation of their activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine or pyrazine moieties can significantly influence the compound's efficacy and selectivity towards specific targets. Research suggests that substituents at various positions can enhance or diminish biological activity, indicating a need for systematic exploration of derivatives .
Case Studies
- Antibacterial Activity : A series of novel pyrazine derivatives were synthesized and tested for their antibacterial properties. Among these, certain compounds exhibited potent activity against common bacterial strains, suggesting that modifications to the pyrazine framework can lead to enhanced antimicrobial agents .
- DPP-4 Inhibition : A recent study focused on the synthesis of piperazine-containing compounds demonstrated promising results in inhibiting DPP-4 activity. These findings suggest that compounds like this compound could serve as lead candidates in developing new diabetes therapies .
Q & A
Q. What are the key synthetic steps for preparing 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine?
The synthesis typically involves coupling a trifluoromethyl-substituted piperidine derivative with a pyrazine carbonyl moiety. Key steps include:
- Activation of the carbonyl group (e.g., using benzoyl chloride or carbodiimide-based coupling agents).
- Nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., DCM or DMF as solvents).
- Use of bases like N,N-diisopropylethylamine (DIPEA) to neutralize byproducts .
- Purification via crystallization or flash chromatography to isolate the product .
Q. Which spectroscopic methods are essential for characterizing this compound?
Critical techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared spectroscopy (IR) to identify carbonyl (C=O) and trifluoromethyl (C-F) functional groups.
- Elemental analysis to verify purity .
Q. What solvents and reaction conditions are commonly employed in its synthesis?
- Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) for solubility and inertness.
- Temperature : Reflux conditions (e.g., 80–100°C) or microwave-assisted synthesis for accelerated reactions.
- Catalysts : N-Hydroxybenzotriazole (HOBt) or TBTU for efficient coupling .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Microwave-assisted synthesis to enhance reaction rates and reduce side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
- Catalyst screening : Transition-metal catalysts (e.g., Pd) for cross-coupling steps (if applicable).
- In-line monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. How does the trifluoromethyl group influence the compound’s bioactivity?
The CF₃ group enhances:
- Lipophilicity , improving membrane permeability (logP optimization).
- Metabolic stability by resisting oxidative degradation.
- Electron-withdrawing effects , modulating receptor binding affinity in kinase or GPCR targets . Comparative studies with non-fluorinated analogs are critical for SAR analysis .
Q. How can contradictory biological activity data be resolved?
- Purity verification : Use HPLC (>95% purity) to exclude impurities as confounding factors.
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions.
- Structural analogs : Test derivatives to isolate the impact of specific substituents .
Q. What advanced techniques characterize charge transfer states in metal complexes of this compound?
- Resonance Raman (RR) spectroscopy identifies vibrational modes associated with ligand-to-metal charge transfer (LMCT).
- Time-resolved resonance Raman (TR³) tracks transient electronic states in ruthenium or iridium complexes .
Q. How can computational modeling predict target interactions?
- Molecular docking (e.g., AutoDock Vina) to simulate binding poses in adenosine A₂a or kinase receptors.
- Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes in physiological conditions .
Q. What strategies mitigate hygroscopicity and stability issues during storage?
- Storage : Under inert gas (Ar/N₂) in sealed vials with desiccants (silica gel).
- Lyophilization : Convert to stable salt forms (e.g., hydrochloride) for long-term stability .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Scaffold diversification : Synthesize analogs with variations in the pyrazine, piperidine, or trifluoromethyl groups.
- Biological profiling : Test against panels of enzymes (e.g., kinases) or cellular assays (e.g., apoptosis).
- Data analysis : Use statistical tools (e.g., PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
